6-(2-Aminoethyl)amino-5-chlorouracil
Overview
Description
6-(2-Aminoethyl)amino-5-chlorouracil is a synthetic compound known for its potent inhibitory effects on thymidine phosphorylase, an enzyme involved in angiogenesis and tumor growth. This compound has garnered significant attention in the field of cancer research due to its antiangiogenic and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 6-(2-Aminoethyl)amino-5-chlorouracil is the enzyme thymidine phosphorylase (TP). TP is identical to the platelet-derived endothelial cell growth factor, which has angiogenic activity in vitro and in vivo and is overexpressed in most human cancers .
Mode of Action
this compound acts as a potent and specific small-molecule inhibitor of the catalytic activity of TP . Unlike other angiogenic factors, the proangiogenic actions of TP are dependent on its enzyme activity .
Biochemical Pathways
The inhibition of TP by this compound affects the angiogenic pathways in the body. TP is involved in the angiogenic pathway, contributing to the growth of new blood vessels. By inhibiting TP, this compound disrupts this pathway, leading to antiangiogenic and antitumor activity .
Pharmacokinetics
It is known that oral administration of the compound has been shown to cause reductions in the growth of certain types of cancer .
Result of Action
The inhibition of TP by this compound leads to a reduction in the growth of certain types of cancer, such as non-small cell lung cancer and pancreatic cancer . It also reduces the microvessel density in the tumors, providing evidence for an antiangiogenic action .
Biochemical Analysis
Biochemical Properties
6-(2-Aminoethyl)amino-5-chlorouracil functions as a potent and specific inhibitor of thymidine phosphorylase. Thymidine phosphorylase is identical to platelet-derived endothelial cell growth factor, which is overexpressed in many human cancers and is associated with increased microvessel density and tumor aggressiveness . The compound inhibits the catalytic activity of thymidine phosphorylase, thereby blocking its proangiogenic actions. It does not affect related enzymes such as uridine phosphorylase and purine nucleoside phosphorylase at concentrations up to 1 mmol/L .
Cellular Effects
This compound has been shown to reduce the growth of various cancer cell lines, including A549 non-small cell lung cancer and PANC-1 pancreatic cancer . The compound reduces microvessel density in tumors, indicating its antiangiogenic action. It also blocks thymidine phosphorylase-mediated endothelial cell migration in vitro . These effects suggest that this compound can disrupt tumor vasculature and inhibit tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of thymidine phosphorylase. By binding to the enzyme, the compound prevents the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate, which are critical for angiogenesis . This inhibition leads to reduced endothelial cell migration and proliferation, thereby impairing the formation of new blood vessels that supply the tumor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in inhibiting tumor growth and angiogenesis in various cancer models . Long-term studies indicate that the compound maintains its efficacy without significant degradation, making it a promising candidate for further development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Oral administration of the compound has resulted in 40% to 50% reductions in tumor growth at effective doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
This compound is involved in the metabolic pathways of thymidine. Thymidine phosphorylase catalyzes the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate, and the inhibition of this enzyme by the compound disrupts this pathway . This disruption affects the metabolic flux and levels of metabolites involved in angiogenesis and tumor growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is distributed to tumor tissues where it exerts its inhibitory effects on thymidine phosphorylase . Its localization and accumulation in tumor tissues contribute to its therapeutic efficacy .
Subcellular Localization
This compound is localized within the subcellular compartments where thymidine phosphorylase is active. This includes the cytoplasm and possibly the nucleus, where the enzyme catalyzes the conversion of thymidine . The compound’s targeting signals and post-translational modifications may direct it to these specific compartments, enhancing its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)amino-5-chlorouracil typically involves the reaction of 5-chlorouracil with 2-aminoethylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)amino-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted uracil derivatives, while oxidation and reduction reactions can modify the amino groups .
Scientific Research Applications
6-(2-Aminoethyl)amino-5-chlorouracil has several scientific research applications, including:
Cancer Research: It is used as an inhibitor of thymidine phosphorylase, which plays a crucial role in tumor angiogenesis and growth.
Biological Studies: The compound is used to study the role of thymidine phosphorylase in cellular processes and its potential as a therapeutic target.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another thymidine phosphorylase inhibitor used in cancer treatment.
6-(2-Hydroxyethyl)amino-5-chlorouracil: A structurally similar compound with potential anticancer properties.
Uniqueness
6-(2-Aminoethyl)amino-5-chlorouracil is unique due to its specific inhibition of thymidine phosphorylase, making it a valuable tool in cancer research. Its ability to reduce tumor growth and angiogenesis sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZYYDQUSJYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328064 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399550-08-4 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) exert its anti-angiogenic effects?
A: AEAC acts by inhibiting the catalytic activity of thymidine phosphorylase (TP). [] TP, besides its role in pyrimidine nucleoside metabolism, exhibits pro-angiogenic activity, promoting the formation of new blood vessels. This angiogenic activity of TP is dependent on its enzymatic function. By inhibiting TP, AEAC disrupts this process, leading to reduced microvessel density in tumors and ultimately hindering tumor growth. []
Q2: What evidence suggests that combining AEAC with other anti-angiogenic agents could be beneficial?
A: Research has shown that tumors often produce multiple pro-angiogenic factors, making it unlikely that targeting a single pathway will be sufficient for effective treatment. [] In studies using human cancer xenografts, AEAC demonstrated additive anti-tumor activity when combined with the VEGF-Trap, a soluble VEGF decoy receptor. [] This suggests that TP inhibitors like AEAC could potentially enhance the efficacy of existing anti-VEGF therapies by targeting a distinct angiogenic pathway.
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